molecular formula C22H17F2N3O3S B15393790 N-(4-fluorobenzyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-(4-fluorobenzyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B15393790
M. Wt: 441.5 g/mol
InChI Key: BWVCQBASIXFJIB-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine scaffold substituted with a 4-fluoro-3-methylphenyl group at position 3 and an acetamide moiety linked to a 4-fluorobenzyl group. The thienopyrimidine dione core imparts rigidity and hydrogen-bonding capacity, while the fluorinated aromatic substituents enhance lipophilicity and metabolic stability. This compound is synthesized via nucleophilic substitution or coupling reactions under anhydrous conditions, often using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) .

Properties

Molecular Formula

C22H17F2N3O3S

Molecular Weight

441.5 g/mol

IUPAC Name

2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C22H17F2N3O3S/c1-13-10-16(6-7-17(13)24)27-21(29)20-18(8-9-31-20)26(22(27)30)12-19(28)25-11-14-2-4-15(23)5-3-14/h2-10H,11-12H2,1H3,(H,25,28)

InChI Key

BWVCQBASIXFJIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCC4=CC=C(C=C4)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the evidence, focusing on structural motifs, substituent effects, and synthetic approaches.

Structural Features and Substitutions

Compound Name / ID (Evidence Source) Core Structure Key Substituents Biological Activity (if reported) Synthesis Highlights
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione 3-(4-Fluoro-3-methylphenyl), N-(4-fluorobenzyl)acetamide Not explicitly stated (kinase inhibitor analogs in ) Likely involves K₂CO₃/DMF-mediated alkylation
N-Phenyl-2-(benzothieno[3,2-e]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide () Benzothieno-triazolopyrimidine Phenyl/4-substituted phenyl, sulfanyl acetamide Anticancer/antimicrobial (implied by cytotoxicity in ) Acetone, K₂CO₃, chloroacetanilide coupling
N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-5-phenyltetrahydropyrimidine-1(2H)-carboxamide () Tetrahydropyrimidine 3-(2,4-Difluorobenzyl), 5-phenyl, N-(3-chloro-4-fluorophenyl) Kinase inhibition (analogous to ) EDC·HCl/HOBt-mediated coupling
N-(4-Fluorobenzyl)-2-((3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl)sulfanyl)acetamide () Triazolo[4,5-d]pyrimidine 3-(4-Methylphenyl), sulfanyl acetamide Not reported Similar alkylation in acetone
MEK Inhibitor () Pyrido[4,3-d]pyrimidine Cyclopropyl, fluoro-iodo-phenylamino MEK/B-Raf inhibition for cancer therapy Suzuki coupling with Pd catalysts
Spiro Oxazolidinedione Inhibitor () Spiro[indene-oxazolidinedione] Cyclopropyl-trifluoroethyl, 4-fluorobenzyl p300/CBP histone acetyltransferase inhibition Bromoacetamide substitution

Key Observations

Core Heterocycle Diversity: The thienopyrimidine dione core (target compound) is distinct from triazolo (), benzothieno-triazolo (), and pyrido-pyrimidine () scaffolds. These cores influence binding affinity and selectivity; for example, triazolo-pyrimidines enhance π-π stacking in kinase pockets . The spiro-oxazolidinedione () introduces conformational rigidity, critical for disrupting protein-protein interactions .

Fluorinated Substituents :

  • Fluorine atoms (e.g., 4-fluorobenzyl, 2,4-difluorobenzyl) improve metabolic stability and membrane permeability. and highlight fluorinated benzyl groups in kinase inhibitors, suggesting their role in target engagement .
  • The 4-fluoro-3-methylphenyl group in the target compound may balance steric bulk and hydrophobicity, akin to 4-methylphenyl in .

Acetamide Linker :

  • The acetamide moiety is a common pharmacophore (Evidences 1–4, 9), facilitating hydrogen bonding with enzymatic targets. Sulfanyl variants () introduce sulfur-based interactions .

Synthetic Strategies :

  • K₂CO₃ in DMF or acetone is widely used for alkylation (Evidences 1, 2, 4).
  • Coupling reactions (e.g., EDC/HOBt in ) and cross-coupling () enable modular assembly of complex substituents .

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